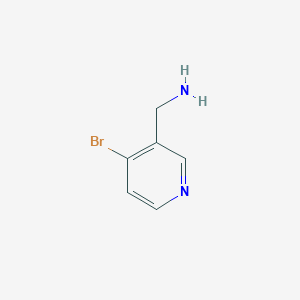

(4-Bromopyridin-3-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXLCYWDRHBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307428 | |

| Record name | 4-Bromo-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-63-1 | |

| Record name | 4-Bromo-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance of Pyridine Methanamines in Organic Synthesis

Pyridine (B92270), a six-membered heteroaromatic ring containing a nitrogen atom, is a ubiquitous structure in a vast array of biologically active compounds, including vitamins, alkaloids, and pharmaceuticals. wikipedia.orgncert.nic.in The introduction of a methanamine (-CH2NH2) group to the pyridine ring, creating a pyridine methanamine, imparts a unique combination of properties that are highly advantageous in organic synthesis.

The methanamine moiety introduces a primary amine, a versatile functional group that can participate in a wide range of chemical transformations. ncert.nic.in This includes nucleophilic substitution and addition reactions, allowing for the facile construction of more complex molecular architectures. The basic nature of the amine also allows for the formation of salts and facilitates its use as a ligand in coordination chemistry, forming complexes with transition metals that are crucial for many catalytic processes. ncert.nic.inyoutube.com The presence of the aminomethyl group also influences the electronic properties of the pyridine ring, impacting its reactivity in subsequent chemical modifications.

Importance of Halogenated Pyridine Derivatives in Chemical Transformations

The strategic placement of a halogen atom, such as bromine, on the pyridine (B92270) ring dramatically expands its synthetic utility. Halopyridines are considered key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations, most notably in cross-coupling reactions.

The bromine atom in (4-Bromopyridin-3-YL)methanamine can be readily displaced or transformed through various metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at a specific position on the pyridine ring. This regioselective functionalization is critical for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. Furthermore, the presence of the bromine atom can influence the regioselectivity of other reactions on the pyridine ring through steric and electronic effects. clockss.org

Spectroscopic Characterization and Structural Elucidation of 4 Bromopyridin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For (4-Bromopyridin-3-YL)methanamine, a combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the nitrogen atom and the bromine substituent significantly influences the chemical shifts of the aromatic protons.

The expected signals are:

A singlet for the proton at the C-2 position, shifted downfield due to the adjacent nitrogen.

A doublet for the proton at the C-6 position, coupled to the H-5 proton.

A doublet for the proton at the C-5 position, coupled to the H-6 proton.

A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.

A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with solvent protons.

Analysis of the coupling constants (J-values) is crucial for confirming the substitution pattern. A typical ortho-coupling (³J) between H-5 and H-6 on a pyridine (B92270) ring would be expected.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | Singlet (s) | 1H | N/A |

| H-6 | ~8.4 | Doublet (d) | 1H | ³J₅,₆ ≈ 5-6 |

| H-5 | ~7.4 | Doublet (d) | 1H | ³J₅,₆ ≈ 5-6 |

| -CH₂- | ~3.9 | Singlet (s) | 2H | N/A |

| -NH₂ | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H | N/A |

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. The carbons directly bonded to electronegative atoms (C-Br and C-N) and the aminomethyl group will have characteristic shifts. The presence of two quaternary carbons (C-3 and C-4) would be a key feature of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-6 | ~150 |

| C-4 | ~145 |

| C-5 | ~125 |

| C-3 | ~120 |

| -CH₂- | ~45 |

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and thus their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. udel.edu It would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the methylene (B1212753) protons with the methylene carbon (-CH₂-). nih.gov This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). nih.gov This is critical for piecing together the molecular skeleton. Key expected correlations would include:

The methylene (-CH₂-) protons showing correlations to the quaternary carbons C-3 and C-4, definitively placing the aminomethyl group at the C-3 position.

The H-2 proton showing correlations to C-3 and C-4.

The H-5 proton showing correlations to C-3 and the quaternary C-4.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. mdpi.comnist.govnist.gov The IR spectrum of this compound would exhibit characteristic bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch (in -CH₂-) | 2950 - 2850 |

| Pyridine Ring | C=C and C=N Stretches | 1600 - 1450 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Carbon-Bromine | C-Br Stretch | 650 - 550 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. nih.gov For this compound (C₆H₇BrN₂), HRMS would confirm the elemental composition. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum ([M+H]⁺ and [M+2+H]⁺) that are two mass units apart and have almost equal intensity, providing a clear signature for the presence of a single bromine atom. nih.govrsc.org

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Theoretical Monoisotopic Mass ([M] for C₆H₇⁷⁹BrN₂) | 185.9847 u |

| Theoretical Monoisotopic Mass ([M] for C₆H₇⁸¹BrN₂) | 187.9827 u |

| Expected [M+H]⁺ (for ⁷⁹Br) | 186.9925 m/z |

| Expected [M+H]⁺ (for ⁸¹Br) | 188.9904 m/z |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This powerful analytical method yields precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice and identifies crucial supramolecular interactions, such as hydrogen bonds involving the primary amine group (N-H···N) and potential halogen bonds involving the bromine atom. This information is fundamental to understanding the compound's physical properties and its interactions in a biological context.

Theoretical and Computational Investigations of 4 Bromopyridin 3 Yl Methanamine

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule. researchgate.netmdpi.com This map is color-coded to identify regions of electron richness and electron deficiency. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net The MEP surface provides a powerful visual guide for predicting how a molecule will interact with other reagents and biological targets. nih.govresearchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the entire pathway of a chemical reaction. weizmann.ac.il By calculating the energies of reactants, products, and intermediate structures, researchers can model the reaction mechanism step-by-step. A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. bldpharm.com Such studies can elucidate how a compound like (4-Bromopyridin-3-YL)methanamine might be synthesized or how it participates in further chemical transformations. weizmann.ac.il

Applications of 4 Bromopyridin 3 Yl Methanamine in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Compounds

The unique arrangement of functional groups in (4-Bromopyridin-3-YL)methanamine makes it an ideal starting material for the synthesis of intricate heterocyclic structures. The bromine atom at the 4-position is amenable to various cross-coupling reactions, while the aminomethyl group at the 3-position provides a nucleophilic handle for further derivatization.

Synthesis of Substituted Pyridines and Bipyridines

The presence of a bromine atom on the pyridine (B92270) ring allows for the introduction of diverse substituents through well-established palladium-catalyzed cross-coupling reactions. This facilitates the synthesis of a broad range of substituted pyridines and bipyridines, which are prevalent motifs in numerous functional materials and pharmaceutical agents. bham.ac.uk

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound. youtube.comlibretexts.org This reaction is highly efficient for forming carbon-carbon bonds. libretexts.org Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with various amines. wikipedia.orglibretexts.org These reactions allow for the systematic modification of the pyridine core, leading to libraries of compounds with tailored electronic and steric properties.

Below is a table illustrating potential synthetic transformations using this compound:

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 3-(Aminomethyl)-4-phenylpyridine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP / Base | N-Phenyl-3-((aminomethyl)pyridin-4-yl)amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 3-(Aminomethyl)-4-(phenylethynyl)pyridine |

| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-(Aminomethyl)-4-phenylpyridine |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Base | 3-(Aminomethyl)-4-styrylpyridine |

This table represents plausible reactions based on established catalytic methods.

Formation of Fused Pyridine Systems (e.g., Azetidine (B1206935) Derivatives)

The aminomethyl group of this compound can serve as a key element in the construction of fused or appended heterocyclic systems. While the direct fusion of a four-membered ring to a pyridine core is synthetically challenging, the aminomethyl moiety can act as a nucleophile or be elaborated to participate in cyclization reactions to form heterocycles like azetidines appended to the pyridine ring. magtech.com.cnrsc.orgclockss.org Azetidines are important structural motifs in medicinal chemistry, known for introducing conformational rigidity and improving physicochemical properties. rsc.org

For instance, the amine could undergo a reaction with a suitable dielectrophile to form the azetidine ring. The synthesis of azetidines often involves intramolecular cyclization of γ-amino alcohols or γ-haloamines. clockss.org Therefore, the aminomethyl group of this compound could be elaborated through a two-step sequence, such as reaction with an epoxide followed by activation of the resulting alcohol, to create a precursor for intramolecular cyclization to an N-substituted azetidine.

Construction of Polyfunctionalized Scaffolds

The orthogonal reactivity of the bromine atom and the aminomethyl group in this compound allows for the stepwise and controlled introduction of multiple functional groups. This capability is highly valuable for building complex, polyfunctionalized molecular scaffolds. For example, the bromine can first be utilized in a Suzuki coupling to introduce an aryl group. Subsequently, the aminomethyl group can be acylated or alkylated to introduce further diversity. This sequential functionalization strategy provides access to a vast chemical space from a single, readily available starting material.

Synthetic Intermediate in Medicinal Chemistry Research

Pyridine and its derivatives are among the most common heterocyclic structures found in pharmaceutical products. bham.ac.uk The structural features of this compound make it a valuable intermediate in the discovery and development of new drugs.

Design and Synthesis of Novel Pyridine-Based Chemical Entities

The ability to selectively functionalize this compound at two different positions makes it an attractive scaffold for the design of novel chemical entities in drug discovery programs. By varying the substituents introduced at the 4-position via cross-coupling and modifying the aminomethyl group, medicinal chemists can systematically explore the structure-activity relationships of new compound series. This approach is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthesis of derivatives of trans-metanicotine, a ligand for neuronal nicotinic acetylcholine (B1216132) receptors, has been explored using related bromopyridine precursors in Heck reactions. nih.gov

Precursor for Advanced Pharmaceutical Intermediates

This compound serves as a precursor for more complex molecules that are themselves key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The initial modifications of this building block can lead to the formation of advanced intermediates that incorporate the essential pharmacophoric elements required for biological activity. The versatility of bromopyridine derivatives in forming other functional groups makes them valuable in multi-step syntheses of complex drug targets.

Role in Agrochemical Development

The development of novel agrochemicals is a critical area of research for ensuring global food security. Pyridine derivatives are a well-established class of compounds in the agrochemical industry, forming the core of many successful herbicides, insecticides, and fungicides. These compounds often function by interacting with specific biological targets in pests or weeds.

While the direct application of this compound in commercial agrochemicals is not extensively documented in publicly available literature, its structure is of interest. The bromopyridine scaffold is a key component in a variety of biologically active molecules. The aminomethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for potential agrochemical activity. Researchers in industrial settings explore derivatives of such compounds for their potential to enhance crop protection.

Ligand and Complex Synthesis in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. The specific properties and reactivity of the resulting metal complex are determined by the nature of the metal and the structure of the ligand.

This compound possesses the necessary structural features to act as a ligand. The nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group can both donate their lone pairs of electrons to a metal center, making it a potential bidentate ligand. This chelation can form stable complexes with a variety of transition metals. While specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not widely reported, its structural similarity to other bidentate nitrogen-donor ligands suggests its capability to coordinate with metals such as copper, nickel, palladium, and platinum.

The way in which a ligand binds to a metal center (its binding mode) and the resulting three-dimensional arrangement of atoms (stereochemistry) are crucial for the properties of the complex. This compound can potentially adopt various binding modes. For example, it could act as a bridging ligand, connecting two metal centers. The flexibility of the aminomethyl group allows for different conformational arrangements upon coordination. Detailed crystallographic or spectroscopic studies would be required to elucidate the precise binding modes and stereochemical configurations of its metal complexes, but such specific investigations are not prominent in current literature.

Development of Functional Materials and Supramolecular Structures

Functional materials are designed to have specific, often novel, electronic, optical, or magnetic properties. Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions.

Building blocks containing pyridine rings are of interest in polymer science due to their electronic properties and ability to participate in hydrogen bonding and metal coordination. Commercial suppliers list this compound as a material building block, suggesting its potential use in the synthesis of advanced polymers. bldpharm.combldpharm.com The primary amine group can be used as a site for polymerization, potentially forming polyamides or polyimines. The bromo- and pyridine- functionalities offer sites for post-polymerization modification or for imparting specific properties to the final material. However, specific examples of its integration into advanced polymer architectures are not detailed in the available research.

Hybrid organic-inorganic perovskites are a class of materials that have shown exceptional performance in photovoltaic applications. These materials typically consist of an inorganic framework with an organic cation occupying the interstitial space. Organic cations containing amine groups are often used. While various organic cations have been investigated to tune the properties of perovskite materials, the specific use of this compound as a precursor for hybrid perovskites is not documented in the scientific literature.

Lack of Specific Research Findings on this compound in Material Science

Despite a comprehensive search of scientific literature, specific research detailing the applications of this compound in material science, as outlined in the requested article structure, could not be located.

General searches indicate that pyridine-based molecules are explored for their potential in creating advanced materials such as:

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and the amine group can act as coordination sites for metal ions, making such compounds potential building blocks for MOFs. These materials are investigated for gas storage, separation, and catalysis.

Conductive Polymers: Aromatic amines can be polymerized to form conductive materials. The pyridine and amine functionalities could, in principle, be utilized in the synthesis of novel polymers with specific electronic or optical properties.

Functional Materials: The bromo- and amino-functional groups offer sites for further chemical modification, allowing for the potential development of specialized materials for sensors or other advanced applications.

Further research may be ongoing or published under less direct nomenclature, but is not discoverable through standard chemical and material science database searches using the specified compound name.

Future Directions and Research Gaps in 4 Bromopyridin 3 Yl Methanamine Chemistry

Exploration of Asymmetric Synthetic Methodologies

A significant gap in the chemistry of (4-Bromopyridin-3-YL)methanamine is the absence of established methods for its asymmetric synthesis to produce enantiomerically pure chiral amines. Chiral amines are critical components in over 80% of all drugs and drug candidates. yale.edu The development of such methodologies is paramount for accessing novel, stereochemically defined drug candidates and chiral ligands.

Future research should focus on several promising strategies:

Organocatalysis : Chiral primary and secondary amine-based organocatalysts, such as those derived from natural amino acids or Cinchona alkaloids, have emerged as powerful tools in asymmetric synthesis. rsc.orgresearchgate.net A key research direction would be the development of organocatalytic methods, such as asymmetric reduction of a corresponding imine or reductive amination of a ketone precursor, to access chiral this compound. Catalysts like Takemoto's catalyst, known for their effectiveness in various enantioselective reactions, could be explored. mdpi.com

Chiral Auxiliaries : The use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide, offers a robust and widely applicable method for the asymmetric synthesis of amines. yale.edu A future synthetic approach would involve the condensation of 4-bromo-3-pyridinecarboxaldehyde with tert-butanesulfinamide, followed by diastereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary to yield the enantiopure amine. This method has been successfully applied on industrial scales for numerous active pharmaceutical ingredients. yale.edu

Transition Metal Catalysis : Iridium-catalyzed asymmetric hydrogenation of imines or enamines is another powerful technique for producing chiral amines. nih.gov Research into developing a suitable substrate derived from this compound for such a catalytic transformation could provide a direct and highly efficient route to the desired chiral product.

Unveiling Novel Catalytic Applications

The inherent structural features of this compound—a primary amine and a pyridine (B92270) ring—make it an attractive candidate for development into novel catalysts.

Ligand Synthesis for Metal Catalysis : The aminomethylpyridine motif is a component of many successful ligands in transition metal catalysis. The primary amine of this compound can be readily derivatized to form more complex structures, such as chiral pyridine-diimine (PDI) ligands. nih.gov These ligands are valuable in a range of catalytic applications, and the ability to tune the electronic properties via the 4-bromo substituent could be advantageous for optimizing catalytic transformations. nih.gov

Organocatalyst Development : Chiral primary amines are effective organocatalysts for a variety of enantioselective reactions. rsc.org By resolving this compound into its constituent enantiomers, as discussed in the previous section, each enantiomer could be explored as a catalyst for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. The pyridine ring could participate in catalysis through hydrogen bonding or by modulating the catalyst's electronic properties.

Advanced in Silico Modeling for Predictive Design and Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules derived from the this compound scaffold. In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are essential for modern drug discovery. nih.govnih.govnih.gov

Molecular Docking : This technique can predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors. nih.govresearchgate.netmdpi.com For instance, docking studies on bromopyridine derivatives have been used to assess their potential as antimycobacterial agents or inhibitors of metabolic enzymes in cancer. nih.govresearchgate.net Future work will involve creating virtual libraries of compounds based on the title scaffold and docking them against targets implicated in diseases like cancer, neurodegenerative disorders, or infectious diseases to identify promising lead compounds for synthesis and biological testing. nih.govrsc.org

3D-QSAR Studies : Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be employed to build predictive models. nih.govimist.mascirp.org These models correlate the 3D structural features (steric, electrostatic, hydrophobic) of a series of this compound analogs with their biological activity. The resulting contour maps guide the design of new molecules with enhanced potency by indicating regions where specific properties should be added or removed. imist.mascirp.org

ADMET Prediction : In silico tools are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov Early-stage computational filtering of virtual compounds can help prioritize candidates with desirable drug-like properties, reducing the time and cost associated with failed candidates in later developmental stages.

Development of Sustainable and Scalable Synthetic Processes

The industrial viability of any chemical compound depends on the availability of sustainable and scalable synthetic routes. Future research must address these aspects for this compound and its derivatives.

Green Chemistry Approaches : Traditional bromination and functionalization methods can involve harsh conditions and toxic reagents. chempanda.com Future efforts should focus on developing greener synthetic pathways. This includes exploring enzymatic transformations, using less hazardous solvents, and designing reactions with high atom economy.

Continuous Flow Chemistry : Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govrsc.org Developing a continuous flow process for the synthesis of this compound, potentially starting from readily available pyridine precursors, would be a major step towards its large-scale, cost-effective production. Bayesian optimization and machine learning can be integrated with flow reactors to rapidly optimize reaction conditions, such as temperature, residence time, and reagent stoichiometry. nih.govrsc.org

Scalable Purification : A significant challenge in large-scale synthesis is product purification. Research into developing scalable, chromatography-free isolation procedures, such as crystallization-induced dynamic resolution or selective precipitation, is crucial. acs.org One-pot, multi-component reactions that yield the final product in high purity directly from the reaction mixture represent a highly desirable and scalable strategy. acs.org

Integration into Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a versatile platform for integration into cutting-edge areas of chemical research.

Chemical Biology and Probe Development : The development of chemical probes is essential for exploring biological systems and identifying new drug targets. nih.govdntb.gov.uarsc.org The this compound scaffold is an ideal starting point for creating such probes. The bromine atom serves as a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach reporter groups (fluorophores, biotin) or photo-affinity labels. The aminomethyl group can be used to link the probe to specific targeting moieties. acs.org

Functional Materials : Pyridine-containing polymers and materials have diverse applications. The quaternization of the pyridine nitrogen in derivatives of this compound can lead to the formation of ionic liquids or poly(ionic liquids) with unique thermal and conductive properties. rsc.orgresearchgate.net The bromo-substituent and amine functionality offer dual points for polymerization or grafting onto surfaces, enabling the creation of novel materials for applications in catalysis, separation, or as antimicrobial surfaces. researchgate.net

Photoredox and Electrocatalysis : The merger of organocatalysis with photoredox or electrocatalysis has opened new avenues in synthetic chemistry. researchgate.net Chiral amine catalysts can be combined with photocatalysts to achieve novel asymmetric transformations via radical intermediates. Exploring derivatives of this compound in such dual catalytic systems could unlock new, previously inaccessible chemical reactions and stereoselective pathways.

Q & A

Q. What are the standard synthetic routes for (4-bromopyridin-3-yl)methanamine?

The compound is typically synthesized via alkylation of 4-bromopyridine derivatives. A common method involves reacting 4-bromo-3-methylpyridine with formaldehyde and ammonia under acidic or basic conditions to form an imine intermediate, which is then reduced to the primary amine. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization . Example protocol:

- React 4-bromo-3-methylpyridine with formaldehyde and NH₃ in CH₂Cl₂ under Ar.

- Reduce the intermediate with NaBH₄ or H₂/Pd-C.

- Purify via column chromatography (50:50 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm amine and pyridine ring positions (e.g., δ ~3.8 ppm for -CH₂NH₂).

- Mass spectrometry : ESI-MS or EI-MS for molecular ion verification.

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D structures, with ORTEP-3 visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling reactions involving this compound be addressed?

Low yields often arise from steric hindrance at the 3-position bromine. Optimization strategies include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved activity.

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 140°C, 2 min under Ar) .

- Protecting groups : Boc-protection of the amine prevents side reactions during coupling .

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

Challenges include poor crystal growth due to hygroscopic amines. Solutions:

Q. How do computational methods aid in retrosynthetic planning for derivatives?

AI-driven tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys. For example:

- One-step synthesis : Prioritize boronic acid coupling partners with high relevance scores.

- Retrosynthetic trees : Generate pathways with >95% plausibility scores via PISTACHIO/BKMS_METABOLIC datasets .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction conditions for bromopyridine derivatives?

Conflicting data (e.g., solvent polarity, catalyst loading) can be resolved by:

- Systematic parameter screening : Vary temperature (80–140°C), solvent (DMF vs. THF), and catalyst ratios.

- Meta-analysis : Compare yields from peer-reviewed studies vs. patents. For instance, microwave-assisted methods in achieve 89% yield vs. 60% in traditional reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.